

# Spectroscopic Analysis of Ethyl 3-bromoisonicotinate: A Technical Overview

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## Compound of Interest

Compound Name: *Ethyl 3-bromoisonicotinate*

Cat. No.: *B189847*

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**Ethyl 3-bromoisonicotinate**, a halogenated pyridine derivative, serves as a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its structural features, particularly the presence of the bromine atom and the ethyl ester group on the isonicotinate core, offer versatile handles for molecular elaboration. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the structural elucidation of its downstream products. This technical guide provides a summary of the available spectroscopic data and outlines the standard experimental protocols for their acquisition.

## Molecular and Physical Properties

Property	Value
Chemical Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>
Molecular Weight	230.06 g/mol
CAS Number	13959-01-8

## Spectroscopic Data Summary

Despite a comprehensive search of publicly available databases and scientific literature, experimental spectroscopic data for **Ethyl 3-bromoisonicotinate** remains largely unavailable.

Several commercial suppliers indicate the availability of such data upon request, but it is not published in accessible formats. The following tables are therefore presented as a template for the expected spectroscopic data based on the compound's structure and general principles of spectroscopy.

## **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy**

Solvent: CDCl<sub>3</sub> (typical) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Predicted ~8.8	Singlet	1H	H-2 (proton on the carbon adjacent to the nitrogen)
Predicted ~8.6	Singlet	1H	H-6 (proton on the carbon adjacent to the nitrogen)
Predicted ~7.8	Singlet	1H	H-5 (proton on the carbon between the bromine and the ester group)
Predicted ~4.4	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
Predicted ~1.4	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

## **<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy**

Solvent: CDCl<sub>3</sub> (typical) Standard: CDCl<sub>3</sub> at 77.16 ppm

Chemical Shift ( $\delta$ , ppm)	Assignment
Predicted ~164	C=O (ester carbonyl)
Predicted ~152	C-2 or C-6 (carbons adjacent to nitrogen)
Predicted ~150	C-2 or C-6 (carbons adjacent to nitrogen)
Predicted ~140	C-4 (carbon attached to the ester group)
Predicted ~125	C-5 (carbon with a proton)
Predicted ~120	C-3 (carbon attached to bromine)
Predicted ~62	-OCH <sub>2</sub> CH <sub>3</sub>
Predicted ~14	-OCH <sub>2</sub> CH <sub>3</sub>

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Predicted ~3100-3000	Medium	Aromatic C-H stretch
Predicted ~2980-2850	Medium	Aliphatic C-H stretch (-CH <sub>2</sub> -, -CH <sub>3</sub> )
Predicted ~1725	Strong	C=O stretch (ester)
Predicted ~1600, ~1470	Medium-Strong	Aromatic C=C and C=N skeletal vibrations
Predicted ~1250	Strong	C-O stretch (ester)
Predicted ~1100	Medium	C-N stretch
Predicted ~750	Strong	C-Br stretch

## Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Possible Fragment
Predicted 229/231	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)	
Predicted 201/203	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	
Predicted 184/186	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	
Predicted 156/158	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	
Predicted 128	[M - Br - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	
Predicted 78	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>	

## Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 3-bromoisonicotinate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a single-pulse experiment.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the TMS peak.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled experiment to obtain singlets for each unique carbon.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  - A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum and reference it to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **Ethyl 3-bromoisonicotinate** is expected to be a liquid or a low-melting solid, the neat compound can be analyzed. Place a small drop of the sample between two KBr or NaCl plates to create a thin film.
- Background Spectrum: Record a background spectrum of the clean, empty sample holder to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the spectrum.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

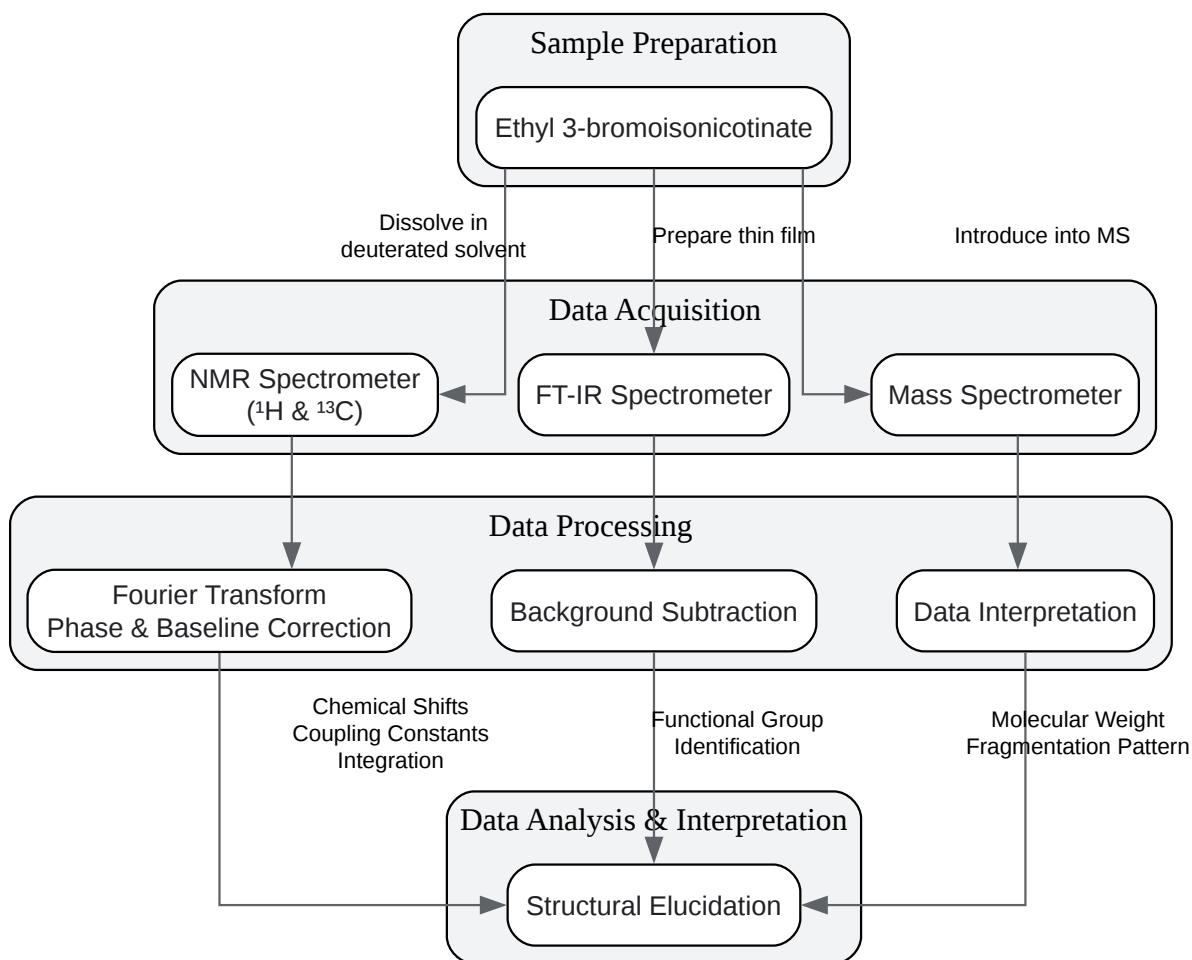
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

- Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) for Electron Ionization (EI).
- Mass Analysis: The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its  $m/z$  value.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 3-bromoisonicotinate**.

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Caption: General workflow for spectroscopic analysis.

In conclusion, while specific, experimentally verified spectroscopic data for **Ethyl 3-bromoisonicotinate** is not readily available in the public domain, this guide provides the foundational information and standardized protocols necessary for its characterization. Researchers working with this compound are encouraged to acquire and publish this data to enrich the collective knowledge base.

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